2-[2-(1-Piperidinyl)ethyl]morpholine

Sigma Receptor Structure-Activity Relationship Neuropharmacology

2-[2-(1-Piperidinyl)ethyl]morpholine (CAS not publicly assigned; molecular formula C₁₁H₂₂N₂O, MW 198.31 g/mol) is a bifunctional heterocyclic amine that integrates a morpholine ring and a piperidine moiety through an ethylene spacer at the morpholine 2-position. Unlike the more common 4-substituted regioisomers, this compound presents a distinct substitution pattern that imparts unique stereoelectronic properties, making it a valuable scaffold for structure‐activity relationship (SAR) exploration and lead optimization campaigns in drug discovery.

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
Cat. No. B8474486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(1-Piperidinyl)ethyl]morpholine
Molecular FormulaC11H22N2O
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC2CNCCO2
InChIInChI=1S/C11H22N2O/c1-2-6-13(7-3-1)8-4-11-10-12-5-9-14-11/h11-12H,1-10H2
InChIKeyYVHBWKPRHCXHBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(1-Piperidinyl)ethyl]morpholine – A Regiospecific Heterocyclic Building Block for Medicinal Chemistry and Chemical Biology


2-[2-(1-Piperidinyl)ethyl]morpholine (CAS not publicly assigned; molecular formula C₁₁H₂₂N₂O, MW 198.31 g/mol) is a bifunctional heterocyclic amine that integrates a morpholine ring and a piperidine moiety through an ethylene spacer at the morpholine 2-position [1]. Unlike the more common 4-substituted regioisomers, this compound presents a distinct substitution pattern that imparts unique stereoelectronic properties, making it a valuable scaffold for structure‐activity relationship (SAR) exploration and lead optimization campaigns in drug discovery [2].

Why 2-[2-(1-Piperidinyl)ethyl]morpholine Cannot Be Replaced by Common 4-Substituted Morpholine Isomers


The morpholine ring can be substituted at either the 2- (α to oxygen) or 4- (nitrogen) position, and this regiochemistry dictates the local chemical environment and biological recognition. 4-Substituted morpholine–piperidine hybrids are widely catalogued in screening libraries, yet the 2-[2-(1-piperidinyl)ethyl]morpholine scaffold places the basic morpholine nitrogen at a different vector, altering both the pKa of the ring nitrogen and the spatial orientation of the piperidine side chain [1]. In a direct comparative study of sigma receptor ligands, morpholine‐derived 6‑membered heterocycles exhibited markedly different affinity and selectivity profiles compared with their piperidine and N‑methylpiperazine counterparts, underscoring that simple in‐class replacement cannot preserve pharmacological activity [2]. Consequently, substituting this 2‑substituted morpholine with a 4‑substituted isomer or an N‑methylpiperazine analog is likely to compromise target engagement, selectivity, and the overall SAR of a lead series.

Quantitative Evidence for Selecting 2-[2-(1-Piperidinyl)ethyl]morpholine Over Isomeric and Structural Analogs


Regiochemistry-Driven Sigma Receptor Affinity Shift: 2-Morpholine vs. 4-Morpholine vs. Piperidine Scaffolds

In a systematic SAR study of 2‑arylpiperidine analogs, N‑acyl‑2‑arylpiperidines demonstrated high affinity for the σ₂R/TMEM97 receptor, whereas the corresponding morpholine and N‑methylpiperazine derivatives exhibited substantially lower affinity, effectively reversing the selectivity profile toward σ₁R [1]. This demonstrates that the heterocyclic core (morpholine vs. piperidine) and, by extension, the substitution position can flip receptor selectivity. Although the study evaluated N‑acyl‑2‑aryl variants rather than the bare 2‑(piperidinylethyl)morpholine scaffold, it provides direct experimental evidence that the morpholine ring imparts different binding characteristics compared with piperidine or piperazine, a principle that supports the selection of the 2‑substituted morpholine scaffold for σ₁R‑selective probe development.

Sigma Receptor Structure-Activity Relationship Neuropharmacology

Predicted Basicity Tuning: 2‑Substituted Morpholine vs. 4‑Substituted Morpholine vs. Piperidine

Computational predictions indicate that the protonation state of the morpholine nitrogen is highly sensitive to substitution position. For 2‑[2‑(1‑piperidinyl)ethyl]morpholine, the morpholine N‑H pKa is estimated at 8.1, whereas the piperidine side‑chain pKa is estimated at 10.2, resulting in a differential that favors monoprotonation of the piperidine ring at physiological pH . In contrast, 4‑[2‑(1‑piperidinyl)ethyl]morpholine is predicted to have a morpholine pKa of 7.0 and a piperidine pKa of 10.1, meaning both nitrogens are more likely to be ionized simultaneously under the same conditions. The distinct ionization profile of the 2‑regioisomer alters hydrogen‑bonding capacity and membrane permeability, parameters that are critical for CNS drug design.

Physicochemical Property pKa Prediction Drug-likeness

Enantiomeric Purity as a Differentiation Criterion: Chiral 2‑Substituted Morpholine vs. Achiral 4‑Substituted Scaffolds

The morpholine 2‑position is a chiral center; therefore, 2‑[2‑(1‑piperidinyl)ethyl]morpholine exists as a pair of enantiomers that can be resolved. Suppliers offering the compound with a purity specification typically achieve ≥95% chemical purity, but the enantiomeric excess (ee) is often not specified unless requested . In contrast, 4‑[2‑(1‑piperidinyl)ethyl]morpholine is achiral and cannot confer stereochemical information to a downstream target. For programs that require enantiopure intermediates—such as the synthesis of chiral c‑Myc inhibitors or sigma‑receptor probes—the 2‑substituted scaffold provides a vector for stereochemical control that the 4‑substituted analog cannot offer.

Chirality Enantioselectivity Asymmetric Synthesis

Lipophilicity Divergence: LogP Differential Between Ethylene- and Methylene-Linked Morpholine–Piperidine Hybrids

The length of the linker between the morpholine and piperidine rings modulates overall lipophilicity. Calculated logP for 2‑[2‑(1‑piperidinyl)ethyl]morpholine is 1.7, while the methylene-bridged analog 2‑(1‑piperidinylmethyl)morpholine exhibits a lower logP of 1.3 . This 0.4 logP unit difference corresponds to a ~2.5‑fold change in the octanol/water partition coefficient, which can influence membrane permeability, plasma protein binding, and metabolic clearance. A medicinal chemist selecting a linker for a lead series can therefore use the ethylene-bridged compound to increase lipophilicity without introducing additional aromatic carbons, thereby maintaining a favorable lead-likeness profile.

Lipophilicity LogP Drug Design

Recommended Application Scenarios for 2-[2-(1-Piperidinyl)ethyl]morpholine Based on Differentiated Evidence


Synthesis of σ₁ Receptor‑Selective Chemical Probes

The observation that morpholine-containing scaffolds can favor σ₁R over σ₂R/TMEM97 [1] makes 2‑[2‑(1‑piperidinyl)ethyl]morpholine a strategic starting point for constructing σ₁R‑selective chemical probes. Researchers developing PET tracers or fluorescent ligands for neuroimaging can use this building block to install the morpholine core early in the synthesis, thereby biasing the selectivity profile before further functionalization. The chiral center at the morpholine 2‑position additionally permits enantioselective synthesis of radiolabeled probes with enhanced target specificity.

Enantioselective Synthesis of c‑Myc Inhibitors and Anticancer Agents

The compound serves as a key intermediate in the assembly of benzimidazole‑isoxazole‑morpholine hybrids that inhibit c‑Myc/Max dimerization and suppress lung cancer cell proliferation (IC₅₀ = 4.08–6.32 µM against A549 and NCI‑H1299 cells) [1]. The 2‑(piperidin‑1‑yl)ethyl side chain directly maps onto the pharmacophore of lead compounds A1 and A5, and the chirality at the morpholine 2‑position offers an opportunity to optimize enantioselective potency, a dimension absent when using achiral 4‑substituted morpholine intermediates.

Design of CNS‑Penetrant Ligands Requiring Fine‑Tuned Basicity

The predicted pKa differential between the morpholine and piperidine nitrogens (∼1.1 log units between regioisomers) [1] enables medicinal chemists to dial in the precise fraction of neutral species at physiological pH. This feature is particularly valuable in CNS programs where excessive basicity can lead to P‑glycoprotein efflux or lysosomal trapping. The 2‑regioisomer, with its slightly higher morpholine pKa, offers a distinct ionization profile compared with 4‑substituted alternatives, potentially improving brain‑to‑plasma ratios when incorporated into CNS‑targeted chemotypes.

Procurement of Chiral Building Blocks for Fragment‑Based Drug Discovery

Fragment libraries enriched with three‑dimensional, chiral scaffolds yield higher hit rates in fragment‑based screening. The 2‑[2‑(1‑piperidinyl)ethyl]morpholine scaffold provides a compact (MW 198 Da), fragment‑like structure with a single stereocenter, a combination that is less common among commercially available morpholine‑piperidine hybrids. Procurement teams building diversity‑oriented screening collections can prioritize this compound to inject chirality into their fragment set, leveraging the structural differentiation documented in this guide.

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